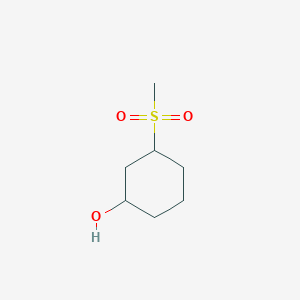

3-Amino-1-(oxan-4-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

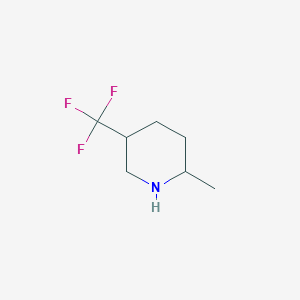

“3-Amino-1-(oxan-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 1157008-56-4 . It has a molecular weight of 159.23 . The compound is stored at a temperature of 4 degrees and is available in powder form . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from organic synthesis to drug development.

Molecular Structure Analysis

The IUPAC name of this compound is 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol . The InChI Code is 1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees and is available in powder form .科学的研究の応用

Organic Synthesis

3-Amino-1-(oxan-4-yl)propan-1-ol: is a valuable building block in organic synthesis. Its structure, containing both an amino group and a hydroxyl group, makes it a versatile intermediate for constructing complex molecules. It can be used to synthesize heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Drug Development

The compound’s unique structure allows for its use in drug development, particularly in the synthesis of chiral drug molecules. Its stereocenter can be exploited to create enantiomerically pure substances, which are important for drugs that require high specificity in their action.

Material Science

In material science, 3-Amino-1-(oxan-4-yl)propan-1-ol can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to enhance their biocompatibility or to create materials with specific adsorption properties .

Catalysis

This compound can act as a ligand for metal catalysts. The amino and hydroxyl groups can coordinate to metal centers, facilitating various catalytic reactions, including asymmetric synthesis, which is pivotal in producing optically active compounds .

Bioconjugation

3-Amino-1-(oxan-4-yl)propan-1-ol: can be used in bioconjugation techniques. It can link biomolecules to other entities, such as fluorescent tags or therapeutic agents, without disrupting the biological function of the molecule it’s attached to .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or a reagent in chromatographic methods and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration purposes .

Nanotechnology

The compound can be employed in the synthesis of nanoparticles. Its functional groups can interact with metal ions, controlling the size and shape of nanoparticles, which is crucial for their application in electronics and medicine .

Environmental Science

Lastly, 3-Amino-1-(oxan-4-yl)propan-1-ol can be utilized in environmental science research. It can be part of sensors for detecting pollutants or used in the synthesis of materials that help in the removal of contaminants from water and soil .

Safety and Hazards

特性

IUPAC Name |

3-amino-1-(oxan-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJYXKAWACLLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)